N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Description
IUPAC Name Derivation and Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide . This name is derived through the following hierarchical analysis:
- Parent structure : The piperidine ring serves as the core, with substitutions at positions 1 and 4.
- Substituents :
- At position 1: A 6-chloropyridazin-3-yl group.
- At position 4: A carboxamide group (-CONH2) linked to a 2-(5-chloro-1H-indol-3-yl)ethyl chain.
- Indole component : The indole moiety features a chlorine atom at position 5 and an ethyl group at position 3.
Validation of this nomenclature is confirmed by PubChem’s computed descriptors (CID 56763121), which align with the structural connectivity shown in its SMILES string:C1CN(CCC1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C4=NN=C(C=C4)Cl.
Comparative Analysis of Registry Numbers
Registry identifiers distinguish this compound from structural analogs:
| Identifier | Value | Source |
|---|---|---|
| PubChem CID | 56763121 | PubChem |
| CAS Registry Number | 1324079-08-4 | PubChem |
| Alternative CAS | 1234423-98-3 | Evitachem |
The discrepancy in CAS numbers arises from isomeric variations or synthetic batches. For example, Evitachem’s entry (CAS 1234423-98-3) specifies a piperidine-3-carboxamide derivative, whereas PubChem’s entry describes the piperidine-4-carboxamide variant.
Historical Context in Heterocyclic Chemistry Research
Evolution of Piperidine-Indole Hybrid Architectures
Piperidine-indole hybrids have emerged as privileged scaffolds in drug discovery due to their dual capacity for hydrophobic interactions (indole) and conformational flexibility (piperidine). Key milestones include:
- Early work : The synthesis of simple indole-piperidine conjugates, such as N-acetyl-5-chlorotryptamine (PubChem CID 384240), demonstrated the pharmacological potential of indole alkaloids.
- Modern advances : Asymmetric organocatalytic methods enabled the construction of bisindole-piperidine carboxylates, as seen in the work of Rinaldo et al. (2014). These methods laid the groundwork for synthesizing complex variants like the title compound.
Chloropyridazine Incorporation Strategies in Medicinal Chemistry
The introduction of chloropyridazine into heterocyclic systems serves multiple purposes:
- Electronic modulation : Chlorine atoms enhance electron-withdrawing effects, improving binding affinity to target proteins.
- Bioisosteric replacement : Pyridazine rings often replace benzene or pyridine moieties to optimize metabolic stability.
In the title compound, the 6-chloropyridazin-3-yl group at position 1 of the piperidine ring likely enhances interactions with aromatic residues in enzymatic binding pockets. This strategy mirrors trends in multicomponent reactions (MCRs) for indole-fused heterocycles, where halogenation improves bioactivity.
Structural and Spectroscopic Characterization
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H21Cl2N5O |
| Molecular Weight | 418.3 g/mol |
Properties
Molecular Formula |
C20H21Cl2N5O |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21Cl2N5O/c21-15-1-2-17-16(11-15)14(12-24-17)5-8-23-20(28)13-6-9-27(10-7-13)19-4-3-18(22)25-26-19/h1-4,11-13,24H,5-10H2,(H,23,28) |
InChI Key |
XHIIQSGAZUILBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both indole and pyridazine moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C20H21Cl2N5O, with a molecular weight of approximately 418.3 g/mol. The presence of chlorine atoms is notable, as they often enhance biological activity through various mechanisms including increased lipophilicity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in cancer research. Its potential applications include:
- Antiproliferative Activity : The compound has shown promising results in inhibiting cell growth in various cancer cell lines.
- Kinase Inhibition : It may act as an inhibitor for specific kinases involved in tumor proliferation.
Antiproliferative Activity
Recent studies have investigated the antiproliferative effects of related compounds and derivatives. For instance, a series of 5-chloro-indole derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against various cancer cell lines, indicating strong antiproliferative properties. Notably, one derivative outperformed the reference drug erlotinib in terms of potency against pancreatic and breast cancer cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | GI50 (nM) | Cancer Cell Lines Tested |
|---|---|---|
| 3e | 29 | Panc-1, MCF-7, A-549 |
| Erlotinib | 33 | Panc-1, MCF-7, A-549 |
| 3b | 74 | Panc-1 |
| 4a | 62 | MCF-7 |
The mechanism by which this compound exerts its effects is still under investigation. However, structural studies suggest that it interacts with key amino acid residues within target proteins, potentially forming hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site.
Interaction Studies
Research indicates that the indole moiety may engage in π-stacking interactions within the hydrophobic pockets of target proteins, while the chlorine atoms could participate in halogen bonding with critical amino acids . Such interactions are essential for inhibiting pathways associated with cancer proliferation.
Case Studies and Comparative Analysis
A comparative analysis with similar compounds reveals that the unique combination of indole and pyridazine structures in this compound may confer distinct pharmacological activities. For example:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Compound A | Indole core with methoxy group | Anti-inflammatory |
| Compound B | Indole core with acetic acid | Potential anti-cancer |
| N-(2-(5-chloro...) | Indole & pyridazine moieties | Antiproliferative |
Comparison with Similar Compounds
Structural Features and Modifications
The table below compares key structural elements and hypothesized biological implications:
Functional Implications
- Chlorinated Aromatic Systems: The target compound’s 5-chloroindole and 6-chloropyridazine may improve binding to hydrophobic pockets in enzymes or receptors compared to non-halogenated analogs (e.g., methoxyphenyl in CAS 1324059-94-0) .
- Piperidine vs.
- Substituent Effects : The naphthalene group in SARS-CoV-2 inhibitors enhances hydrophobic interactions, critical for viral protease binding, while the target’s indole system may favor neurotransmitter receptor engagement .
Preparation Methods
Nucleophilic Aromatic Substitution
The piperidine ring is functionalized at the 4-position with a carboxylic acid group, while the 1-position is substituted with a 6-chloropyridazine moiety. A representative protocol involves:
Starting Material : Piperidine-4-carboxylic acid tert-butyl ester
Reagent : 3,6-Dichloropyridazine
Conditions :
-
Temperature : 100–120°C
-
Time : 12–18 hours
Mechanism : The secondary amine of piperidine attacks the electron-deficient C3 position of 3,6-dichloropyridazine, displacing chloride.
Deprotection of tert-Butyl Ester
The tert-butyl protecting group is removed under acidic conditions:
-
Temperature : 40–60°C
-
Time : 2–4 hours
Synthesis of 2-(5-Chloro-1H-indol-3-yl)ethylamine
Friedel-Crafts Alkylation of 5-Chloroindole
Starting Material : 5-Chloroindole
Reagent : Ethylene oxide or 2-chloroethylamine hydrochloride
Conditions :
-
Catalyst : Aluminum chloride (AlCl₃)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Time : 6–12 hours
Yield : 50–60%
Reductive Amination (Alternative Route)
For higher purity, a reductive amination approach is employed:
Starting Material : 5-Chloroindole-3-acetaldehyde
Reagent : Ammonium acetate
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
Solvent : Methanol
Temperature : Room temperature
Time : 24 hours
Amide Bond Formation
Carboxylic Acid Activation
The 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid is activated using:
Coupling with 2-(5-Chloro-1H-indol-3-yl)ethylamine
Conditions :
Workup : The reaction mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: 5–10% methanol in DCM).
Alternative Synthetic Routes
One-Pot Suzuki-Miyaura Coupling
A patent-derived method (WO2015067782A1) employs palladium-catalyzed coupling for simultaneous piperidine-pyridazine assembly:
-
Catalyst : Pd₂(dba)₃ (0.05 equiv)
-
Ligand : Xantphos (0.2 equiv)
-
Base : Potassium phosphate (3.0 equiv)
-
Solvent : Dioxane/water (4:1)
-
Temperature : 100°C (microwave irradiation)
-
Time : 1 hour
Microwave-Assisted Cyclization
For accelerated synthesis, microwave irradiation is applied during the amide coupling step:
Analytical and Purification Methods
Chromatography
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridazine-H), 7.65 (d, J = 8.4 Hz, 1H, indole-H), 3.45–3.55 (m, 4H, piperidine-CH₂).
Comparative Analysis of Methods
| Method | Yield | Time | Key Advantage |
|---|---|---|---|
| Conventional Amidation | 60–68% | 24h | High purity, scalable |
| Suzuki-Miyaura Coupling | 55–60% | 1h | Rapid, fewer steps |
| Microwave-Assisted | 62% | 1h | Energy-efficient, high throughput |
Challenges and Optimization
-
Solubility Issues : The indole ethylamine intermediate exhibits limited solubility in polar solvents, necessitating DMF or DMSO for reactions.
-
Byproducts : Residual palladium in coupling reactions is mitigated via Celite filtration and EDTA washes.
-
Scale-Up : Batch sizes >100 g require controlled addition of HATU to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
